Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1638765-19-1
VCID: VC2889253
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
SMILES: COC(=O)CC1CC(C1)CN.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

CAS No.: 1638765-19-1

Cat. No.: VC2889253

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride - 1638765-19-1

CAS No. 1638765-19-1
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
Standard InChI Key IRSAIIPSQDUMJU-UHFFFAOYSA-N
SMILES COC(=O)CC1CC(C1)CN.Cl
Canonical SMILES COC(=O)CC1CC(C1)CN.Cl

Chemical Identity and Structure

Basic Information

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is an organic compound characterized by a cyclobutane ring with an aminomethyl and acetate ester functional groups. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .

Structural Information and Identifiers

The compound's structural details and key identifiers are summarized in Table 1:

PropertyValue
IUPAC Namemethyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride
CAS Number1638765-19-1
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
InChIKeyIRSAIIPSQDUMJU-UHFFFAOYSA-N
SMILESCOC(=O)CC1CC(C1)CN.Cl
EC Number968-003-8

Table 1: Structural information and identifiers of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Structural Features

The structure of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride includes several key functional groups:

  • A cyclobutane ring, which provides conformational rigidity

  • An aminomethyl group (-CH₂NH₂) attached to the cyclobutane ring, protonated as the hydrochloride salt

  • A methyl acetate ester moiety (-CH₂COOCH₃) as another substituent on the cyclobutane ring

These structural features contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .

Physical and Chemical Properties

Physical Properties

Physical properties of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride are summarized based on available data:

PropertyValue
Physical StateSolid
ColorNot specified in literature
SolubilitySoluble in polar solvents (water, alcohols); limited solubility in non-polar solvents
Storage ConditionsRoom temperature
Purity (Commercial)Minimum 97%

Table 2: Physical properties of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Chemical Properties

The compound exhibits chemical properties typical of cyclobutane derivatives and amino esters:

  • The amino group functions as a nucleophile, capable of participating in various reactions including acylation, alkylation, and condensation reactions.

  • The ester group can undergo hydrolysis, transesterification, and reduction reactions.

  • The cyclobutane ring provides structural rigidity but may undergo ring-opening reactions under specific conditions.

  • The hydrochloride salt form enhances stability and solubility in aqueous media compared to the free base .

Synthesis Methods

Synthetic Routes

The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride typically involves multiple steps. Two primary synthetic approaches have been documented:

From Cyclobutylamine Derivatives

This approach begins with cyclobutylamine or a derivative:

  • Reaction of cyclobutylamine with methyl bromoacetate under basic conditions to form the intermediate methyl 2-[3-(aminomethyl)cyclobutyl]acetate

  • Treatment with hydrochloric acid to yield the hydrochloride salt

Formation of Cyclobutane Core

An alternative approach involves:

  • Formation of the cyclobutane core structure through cycloaddition reactions

  • Functionalization of the cyclobutane ring to introduce the aminomethyl and acetate groups

  • Salt formation through treatment with HCl

Reaction Conditions and Considerations

Typical reaction conditions for the synthesis include:

ParameterTypical Conditions
SolventAnhydrous THF, DMF, or dichloromethane
TemperatureRoom temperature to reflux
CatalystsBase catalysts (e.g., sodium hydride, potassium carbonate)
PurificationColumn chromatography, recrystallization
YieldVaries (30-70% depending on synthetic route)

Table 3: Typical reaction conditions for the synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Chemical Reactions and Reactivity

Types of Reactions

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride can participate in various chemical reactions:

Reactions at the Amino Group

  • Nucleophilic Substitution: The primary amine can act as a nucleophile in substitution reactions with electrophiles such as acid chlorides, anhydrides, and alkyl halides.

  • Acylation: Formation of amides through reaction with acylating agents.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

Reactions at the Ester Group

  • Hydrolysis: Under acidic or basic conditions to form the corresponding carboxylic acid.

  • Transesterification: Exchange of the methyl group with other alcohols.

  • Reduction: Reduction to primary alcohols using reducing agents like LiAlH₄.

Reactions Involving the Cyclobutane Ring

  • Ring-Opening: Under certain conditions, the strained cyclobutane ring may undergo ring-opening reactions.

  • Substitution: Further functionalization of the cyclobutane ring through various reactions.

Applications in Research and Development

Building Block in Medicinal Chemistry

The compound serves as an important building block in medicinal chemistry, particularly for the synthesis of various pharmaceutical candidates. Its structural features make it valuable for:

  • Drug design and development processes

  • Structure-activity relationship (SAR) studies

  • Development of enzyme inhibitors or receptor modulators

Protein Degrader Building Blocks

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is classified as a protein degrader building block, suggesting its potential application in the development of targeted protein degradation (TPD) technologies, such as proteolysis targeting chimeras (PROTACs) or molecular glues .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules containing cyclobutane motifs. Its functionalized structure allows for selective modifications at different sites, enabling diverse transformations in multi-step syntheses.

CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 4: GHS Hazard Statements for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Precautionary Measures

Recommended precautionary measures include:

  • Prevention:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261)

    • Use in well-ventilated areas

    • Wear protective gloves/protective clothing/eye protection/face protection

  • Response:

    • IF ON SKIN: Wash with plenty of water (P302+P352)

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

  • Storage:

    • Store at room temperature

    • Keep in a well-ventilated place

    • Keep container tightly closed

Comparison with Related Compounds

Structural Analogs

Table 5 provides a comparison between Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride and structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesRef
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate (free base)C₈H₁₅NO₂157.21 g/molLacks HCl salt
Methyl 2-[1-(aminomethyl)cyclopropyl]acetateC₇H₁₃NO₂Not specifiedCyclopropyl instead of cyclobutyl ring
Methyl cis-2-(3-aminocyclobutyl)acetate hydrochlorideC₇H₁₃NO₂·HCl179.65 g/molAmino group directly on cyclobutyl ring instead of aminomethyl
tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamateC₁₁H₂₂N₂O₂214.31 g/molContains Boc-protected amine and different substitution pattern

Table 5: Comparison of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride with structurally related compounds

Comparative Reactivity

The reactivity of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride compared to its analogs is influenced by several factors:

  • The cyclobutane ring in Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride provides more conformational flexibility than the cyclopropane ring in Methyl 2-[1-(aminomethyl)cyclopropyl]acetate, potentially affecting reaction rates and selectivity.

  • The aminomethyl group (-CH₂NH₂) positioned at the 3-position of the cyclobutane ring in Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride provides different spatial orientation compared to compounds with direct amino substitution on the ring .

  • The hydrochloride salt form affects solubility, stability, and reactivity compared to the free base form, particularly in nucleophilic reactions involving the amino group .

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